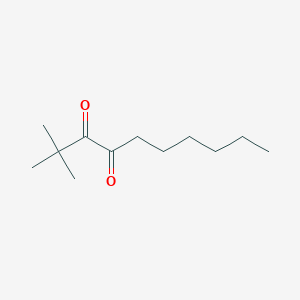
3,4-Decanedione, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Decanedione, 2,2-dimethyl- is an organic compound with a unique structure that includes two ketone groups and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Decanedione, 2,2-dimethyl- typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. One common method is the oxidation of 2,2-dimethyl-3,4-decanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, the production of 3,4-Decanedione, 2,2-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Decanedione, 2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
3,4-Decanedione, 2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Decanedione, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
Comparison with Similar Compounds
- 3,3-Dimethyl-2,4-pentanedione
- 2,2-Dimethyl-3,5-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 3,4-Decanedione, 2,2-dimethyl- is unique due to its longer alkyl chain and the specific positioning of its ketone groups. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the longer chain may result in different solubility properties and steric effects, which can affect its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
136201-73-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,2-dimethyldecane-3,4-dione |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10(13)11(14)12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
URRUIURDAWKKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















